Phenothiazin-10-yl pyrimidin-2-ylthio ketone
Description
Contextualization of Phenothiazine (B1677639) Scaffolds in Modern Chemistry and Biology
The phenothiazine core, a tricyclic system with nitrogen and sulfur atoms in the central ring, is a privileged structure in medicinal chemistry. researchgate.netscispace.com Its derivatives are highly bioactive and have found widespread use in various therapeutic areas. wikipedia.org The unique, butterfly-like, non-planar structure of the phenothiazine ring allows for extensive chemical modification, leading to a vast library of compounds with diverse pharmacological profiles. scispace.comjmedchem.com
The history of phenothiazine dates back to 1883 when it was first synthesized. scispace.comresearchgate.net Its journey into pharmacology began unexpectedly. Methylene (B1212753) blue, a phenothiazine derivative synthesized in 1876, was initially used as a dye and later investigated by Paul Ehrlich for its antimalarial properties. wikipedia.orgnih.gov This marked the beginning of phenothiazine's role as a prototypical "lead structure" in medicinal chemistry. wikipedia.org
In the mid-20th century, the development of N-substituted phenothiazine derivatives revolutionized psychiatry. researchgate.net The synthesis of chlorpromazine (B137089) in the 1950s provided the first effective pharmacological treatment for psychosis, marking a paradigm shift in the management of schizophrenia. jmedchem.comvoronoiapp.com This discovery spurred systematic research into modifying the phenothiazine scaffold, leading to the development of numerous antipsychotic drugs. wikipedia.orgjmedchem.com Chemists found that structural modifications, such as substitutions at the 2-position of the tricyclic core and variations in the N-10 side chain, could significantly alter a compound's potency, receptor binding affinity, and side effect profile. researchgate.netjmedchem.com This exploration led to different classes of phenothiazines, including aliphatic, piperidine, and piperazine (B1678402) derivatives, each with unique characteristics. jmedchem.com
Phenothiazine derivatives exhibit a remarkable range of biological activities, stemming from their ability to interact with numerous biological targets. mdpi.comresearchgate.net Their primary mechanism as antipsychotics involves the antagonism of dopamine (B1211576) receptors in the central nervous system. jmedchem.comresearchgate.netnih.gov However, their activity is not limited to dopaminergic signaling; they also interact with serotoninergic, histaminergic, and muscarinic receptors. nih.govacs.org
Beyond receptor antagonism, phenothiazines are known to modulate enzyme activity. For instance, certain derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net This has prompted research into their potential for treating neurodegenerative disorders like Alzheimer's disease. researchgate.net
The redox properties of the phenothiazine nucleus are fundamental to many of its biological effects. researchgate.net The electron-rich sulfur and nitrogen heteroatoms allow the molecule to undergo reversible one-electron oxidation to form a stable radical cation. nih.govcdnsciencepub.com This ability to participate in electron transfer reactions underlies their antioxidant properties, as they can scavenge free radicals and protect against oxidative stress. researchgate.netmdpi.com Conversely, this same redox activity can be harnessed for pro-oxidant effects in different contexts, such as in the presence of hydrogen peroxide and methemoglobin, where phenothiazines are oxidized to their sulfoxides via a radical cation intermediate. nih.gov
The unique electronic and photophysical properties of the phenothiazine scaffold have made it a valuable component in the development of advanced materials. rsc.org Its electron-donating nature makes it an excellent building block for π-conjugated organic materials used in optoelectronics. nih.govrsc.org
Key applications in material science include:
Organic Solar Cells (OSCs): Phenothiazine derivatives are used as electron donor materials in bulk heterojunction solar cells due to their strong light absorption and efficient charge transport capabilities. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Their reversible redox properties and good hole mobility make them effective hole-transporting materials in OLEDs. nih.gov
Redox Flow Batteries: The stable and reversible redox behavior of phenothiazines is being exploited to develop high-performance non-aqueous organic redox flow batteries for large-scale energy storage. chemrxiv.orgacs.org Molecular engineering of the phenothiazine core allows for the fine-tuning of redox potentials and solubility. chemrxiv.org
Photocatalysts: Extended phenothiazine structures can act as efficient photocatalysts, using visible light to drive chemical reactions like the oxidative coupling of amines. nih.gov
Biosensors: Water-soluble phenothiazine derivatives like methylene blue can be electropolymerized to form conductive polymers, which are used as electrocatalysts for NADH oxidation in enzymatic biosensors. wikipedia.org
Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Science Research
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. vedantu.comwikipedia.org This scaffold is of immense biological importance, forming the core structure of fundamental components of life. nih.govmicrobenotes.com Its versatility and ability to interact with biological systems have made its derivatives a cornerstone of medicinal chemistry. nih.govwjahr.com
In nature, the most prominent role of pyrimidine is as a core component of nucleic acids. vedantu.com The nucleobases cytosine (C), thymine (B56734) (T), and uracil (B121893) (U) are all pyrimidine derivatives. wikipedia.org These bases are the building blocks of DNA and RNA, where they form specific hydrogen bonds with complementary purine (B94841) bases (adenine and guanine), encoding the genetic information essential for all known life. wikipedia.orgreddit.com
Beyond nucleic acids, pyrimidines are integral to cellular metabolism. researchgate.net They are components of essential coenzymes and participate in the synthesis of carbohydrates, lipids, and proteins. vedantu.comresearchgate.net The pyrimidine skeleton is also found in natural products like vitamin B1 (thiamine). nih.gov This fundamental biological role means that synthetic pyrimidine derivatives can readily interact with enzymes and other biocomponents within the cell. nih.gov The ease of synthesis and functionalization of the pyrimidine ring has made it a popular scaffold for creating diverse molecular architectures with a wide range of applications. sciensage.info
The structural diversity of pyrimidine derivatives allows them to engage in a wide array of mechanistic interactions, making them valuable therapeutic agents. nih.govjacsdirectory.com
Nucleic Acid Interaction: As analogs of natural nucleobases, many pyrimidine derivatives function by interfering with nucleic acid synthesis or function. sciensage.info Anticancer drugs like 5-fluorouracil (B62378) mimic uracil and are incorporated into RNA or inhibit enzymes like thymidylate synthase, thereby disrupting DNA synthesis and killing rapidly dividing cancer cells. vedantu.com Some derivatives can bind non-covalently to DNA, either through intercalation between base pairs or by fitting into the minor groove, which can interfere with processes like transcription and replication. nih.gov The reactivity of the pyrimidine ring with radicals, such as those generated by ionizing radiation, is also a key aspect of DNA damage mechanisms. nih.gov
Receptor Binding: Pyrimidine derivatives have been developed as potent and selective ligands for various receptors. For example, specific diaryl pyrimidines act as antagonists for adenosine (B11128) receptors, which are G-protein coupled receptors involved in numerous physiological processes. nih.gov Similarly, pyrimidine-based compounds have been designed to target purine and pyrimidine (P2) receptors, which are involved in cellular signaling. acs.org The ability to synthesize regioisomeric series of substituted pyrimidines allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes. nih.govnih.gov
Enzyme Inhibition: Pyrimidines are a common scaffold for enzyme inhibitors across various disease areas. They are used to target kinases, proteases, and other enzymes crucial for disease progression. rsc.org Their ability to form hydrogen bonds and engage in other molecular interactions makes them effective at fitting into the active sites of enzymes. researchgate.net
The combination of the well-established biological relevance of the pyrimidine moiety with the versatile redox and receptor-modulating properties of the phenothiazine scaffold in "Phenothiazin-10-yl pyrimidin-2-ylthio ketone" suggests a compound with significant potential for further investigation in both medicinal chemistry and material science.
Emerging Applications of Pyrimidine in Advanced Materials
The pyrimidine ring, a heterocyclic aromatic compound, is a cornerstone in the development of advanced materials due to its unique electronic properties. As an electron-deficient system, pyrimidine is an excellent candidate for applications in organic electronics. tandfonline.com Its inherent ability to facilitate electron transport has led to its incorporation into:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are utilized as host materials in OLEDs, where they contribute to improved quantum efficiency and lower operating voltages. tandfonline.com
Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the pyrimidine unit enhances the electron mobility of materials used in the transport layer of OFETs. tandfonline.com
Organic Solar Cells (OSCs): The incorporation of pyrimidine moieties into the π-conjugated systems of organic solar cell materials can enhance the absorption of sunlight, particularly in the red part of the spectrum, leading to improved energy conversion efficiency. tandfonline.com
Furthermore, the nitrogen atoms in the pyrimidine ring can act as ligands, enabling the formation of Metal-Organic Frameworks (MOFs) . These pyrimidine-based MOFs have shown promise in applications such as gas storage and separation, with some exhibiting selective adsorption of carbon dioxide. acsgcipr.orgnih.gov The versatility of pyrimidine also extends to luminescent materials and non-linear optics, where its derivatives are explored for their unique photophysical properties. rsc.org
Importance of the Thio Ketone Linkage in Chemical Reactivity and Biological Interactions
The replacement of the oxygen atom in a ketone with a sulfur atom to form a thio ketone, or thiocarbonyl group, introduces significant changes to the molecule's electronic and steric properties, impacting its reactivity and potential biological interactions.
The thiocarbonyl group (C=S) possesses distinct electronic and steric characteristics when compared to its carbonyl (C=O) counterpart.
Electronic Properties:
Lower LUMO Energy: The substitution of oxygen with sulfur results in a lower energy level for the Lowest Unoccupied Molecular Orbital (LUMO). This is attributed to the less effective overlap between the carbon 2p and sulfur 3p orbitals. rsc.org Consequently, thiocarbonyl compounds are better electron acceptors than their carbonyl analogs. rsc.org
Polarity and Bond Strength: The C=S bond is less polar and has a lower dissociation energy (around 115 kcal/mol) compared to the C=O bond (around 162 kcal/mol). caltech.edu This difference in bond strength contributes to the higher reactivity of thioketones. britannica.com
Reactivity: Thioketones are generally more reactive than ketones. However, their reaction pathways can differ significantly. For instance, reactions with organolithium reagents often lead to reduction or thiophilic addition (attack at the sulfur atom) rather than addition to the carbonyl carbon. nih.govacs.org
Steric Properties:
The most significant steric difference arises from the larger covalent radius of the sulfur atom compared to the oxygen atom. This increased size can influence the molecule's conformation and its interactions with other molecules.
A comparative table of key properties is presented below:
| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) |
| Polarity | Highly Polar | Less Polar |
| Bond Dissociation Energy | ~162 kcal/mol caltech.edu | ~115 kcal/mol caltech.edu |
| LUMO Energy Level | Higher | Lower rsc.org |
| Electron Acceptor Ability | Good | Better rsc.org |
| Reactivity | Reactive | More Reactive britannica.com |
Sulfur-containing linkages, such as the thioether in the "pyrimidin-2-ylthio" part of the target molecule, play a crucial role in modulating the activity and selectivity of chemical compounds, particularly in medicinal chemistry.
Modulation of Biological Activity: The incorporation of sulfur can significantly influence a molecule's biological profile. Thioethers are found in numerous FDA-approved drugs and are recognized as important pharmacophores. researchgate.netnih.gov The presence of sulfur can impact a compound's binding affinity to biological targets through various noncovalent interactions, including hydrogen bonds and pi-sulfur interactions. researchgate.net
Influence on Conformation and Selectivity: Sulfur atoms can participate in intramolecular interactions that help to constrain the conformation of a molecule. acs.org This conformational rigidity can lead to higher selectivity for a specific biological target. In heterogeneous catalysis, sulfur can act as a selectivity modifier, altering the reaction pathways and product distribution. rsc.orgmdpi.com
Metabolic Stability: The replacement of an ether linkage with a more stable thioether linkage can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
Rationale for Investigating the Hybrid this compound Framework
The rationale for designing and investigating a hybrid molecule like "this compound" stems from the potential for synergistic effects between its constituent parts and the opportunity to explore novel chemical space.
The combination of phenothiazine, pyrimidine, and a thio ketone linkage in a single molecular entity offers the potential for novel and enhanced properties:
Phenothiazine: This tricyclic system is known for its electron-donating properties and its use in the development of dyes, tranquilizers, and more recently, as a scaffold in materials for organic electronics.
Pyrimidine: As discussed, pyrimidine is an electron-deficient heterocycle with applications in advanced materials and a long history as a key component in pharmacologically active compounds.
Thio Ketone Linkage: This group acts as a highly reactive and electron-accepting linker, potentially influencing the electronic communication between the phenothiazine and pyrimidine rings.
The juxtaposition of the electron-donating phenothiazine and the electron-accepting pyrimidine, connected by a conductive thio ketone linker, could lead to interesting intramolecular charge-transfer properties. This could be beneficial for applications in organic electronics, such as in the design of new materials for OLEDs or organic photovoltaics.
The specific architecture of "this compound" represents a novel chemical entity that has not been extensively studied. This presents several avenues for new research:
Synthesis and Characterization: The development of an efficient synthetic route to this compound and its full characterization would be the first step in exploring its properties.
Photophysical and Electrochemical Studies: Investigation of its absorption, emission, and redox properties would shed light on its potential for use in optoelectronic devices.
Computational Modeling: Density Functional Theory (DFT) calculations could provide insights into the molecule's electronic structure, conformation, and potential reactivity.
Exploration of Reactivity: The reactive thio ketone group could be a handle for further chemical modifications, allowing for the synthesis of a library of related compounds with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
S-pyrimidin-2-yl phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFZIGOMVWCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for Compound Derivatization
Retrosynthetic Analysis of Phenothiazin-10-yl Pyrimidin-2-ylthio Ketone
A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first is the cleavage of the C-N amide bond at the N-10 position of the phenothiazine (B1677639) ring. This disconnection simplifies the target molecule into a phenothiazine precursor and a reactive pyrimidin-2-ylthio carbonyl equivalent, such as an acyl chloride.
A second disconnection can be made at the S-C bond of the thioester linkage. This approach yields two key synthons: a 10-carbonyl phenothiazine intermediate and a pyrimidine-2-thiol (B7767146). Both pathways suggest a convergent synthesis where the major fragments are prepared separately before a final coupling step. The choice of the forward-synthesis direction depends on the stability of intermediates and the efficiency of the respective bond-forming reactions.
Divergent and Convergent Synthetic Approaches to the Core Structure
Both divergent and convergent strategies can be envisioned for assembling the core structure. A divergent approach might involve creating a substituted phenothiazine and then modifying it, while a convergent approach, suggested by the retrosynthesis, involves synthesizing the phenothiazine and pyrimidine (B1678525) fragments separately before their final union.
Synthesis of Phenothiazine Precursors and 10-Substitution Chemistry
The phenothiazine nucleus is a well-established heterocyclic scaffold. jmedchem.com Classic synthetic routes to the parent phenothiazine core often involve the cyclization of diphenylamine (B1679370) derivatives with sulfur. jmedchem.com A common method is the reaction of diphenylamine with sulfur in the presence of a catalyst like iodine. researchgate.net Modern approaches have also been developed, including metal-free, three-component reactions using simple starting materials like cyclohexanones, elemental sulfur, and ammonium (B1175870) salts. rsc.org
Once the phenothiazine core is obtained, substitution at the N-10 position is the critical next step. The nitrogen atom of phenothiazine is nucleophilic and readily undergoes acylation. researchgate.net The reaction of phenothiazine with an appropriate acyl chloride in the presence of a base or in a suitable solvent is a standard method for forming N-acylphenothiazines. researchgate.netnih.govnih.gov For the synthesis of the target molecule, this would involve reacting phenothiazine with a pyrimidin-2-ylthio carbonyl chloride.
Alternatively, direct N-10 substitution can be achieved using various reagents under different conditions. nih.gov For instance, treatment of phenothiazine with chloroacetyl chloride yields 10-chloroacetylphenothiazine, which can then be reacted with a nucleophile. nih.gov
Table 1: Selected Methods for N-10 Acylation of Phenothiazine
| Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Benzoyl Chlorides | None | Toluene | 90°C | Good | researchgate.net |
| Chloroacetyl Chloride | Not specified | Dry Benzene (B151609) | Reflux | Not specified | researchgate.net |
| Acyl Chlorides | Not specified | Tetrahydrofuran (THF) | Reflux | Not specified | nih.gov |
Synthesis of Pyrimidin-2-ylthio Ketone Fragment and Key Functionalizations
The pyrimidin-2-ylthio ketone fragment is constructed from a pyrimidine-2-thiol (also known as 2-mercaptopyrimidine) precursor. The synthesis of the pyrimidine ring itself is a cornerstone of heterocyclic chemistry, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with urea (B33335) or thiourea (B124793). bu.edu.egorganic-chemistry.org For instance, α,β-unsaturated ketones can be condensed with thiourea to form pyrimidine-2-thiol fragments. nih.gov
Once pyrimidine-2-thiol is prepared, it can be functionalized to create the necessary thioester linkage. A common approach for synthesizing thioesters is the reaction of a thiol with an acyl chloride. researchgate.net In this context, pyrimidine-2-thiol would be reacted with a carbonyl source like phosgene (B1210022) or triphosgene (B27547) to generate a reactive intermediate, pyrimidin-2-ylthiocarbonyl chloride. This intermediate is then poised to react with the phenothiazine nitrogen. Alternatively, the thiol can be alkylated with reagents like ethyl chloroacetate. researchgate.net
Optimized Coupling Methodologies for C-N Bond Formation at Phenothiazine N-10 and S-C Bond Formation for the Thio Ketone Linkage
The crucial steps in the synthesis are the formation of the C-N bond at the phenothiazine nitrogen and the S-C bond of the thioester. The optimization of these coupling reactions is key to an efficient synthesis.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules by combining multiple starting materials in a single reaction vessel. While a specific MCR for the target molecule is not explicitly documented, a plausible one-pot strategy could involve the reaction of phenothiazine, pyrimidine-2-thiol, and a carbonylating agent like triphosgene. This approach would avoid the isolation of potentially unstable acyl chloride intermediates. Tandem reactions, such as a one-pot Rh(III)-catalyzed C-H thiolation followed by a Cu(II)-catalyzed C-N amination, have been successfully used to generate phenothiazine scaffolds from simpler starting materials, demonstrating the feasibility of complex one-pot transformations in this chemical space. researchgate.net
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for forming C-N and C-S bonds. dntb.gov.ua While the acylation of the phenothiazine nitrogen is often achieved under base-promoted conditions without a metal catalyst, transition metals like palladium and copper can be employed for more challenging C-N cross-coupling reactions. d-nb.info For instance, palladium-catalyzed denitrative cross-coupling has been developed for C-N bond formation. acs.org Iron-catalyzed domino C-S/C-N cross-coupling reactions have also been reported for the synthesis of the phenothiazine core itself, which could be adapted for further derivatization. researchgate.net
Copper-catalyzed Ullmann-type reactions are a classical method for C-N bond construction. researchgate.net Similarly, transition metals can facilitate the formation of the thioester (S-C) bond. While less common than for C-N or C-C bonds, palladium and copper complexes have been used to catalyze the coupling of thiols with various electrophiles. mdpi.com These methods could offer milder conditions and improved functional group tolerance compared to traditional approaches.
Table 2: Examples of Relevant Transition Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Reactants | Bond Formed | Reference |
|---|---|---|---|---|
| C-H/C-Br Coupling | Palladium | Phenothiazine core, Aryl bromide | C-C | rsc.org |
| C-S/C-N Cross-Coupling | Iron | 2-Haloaniline, Thiophenol derivative | C-S and C-N | researchgate.net |
| C-H Thiolation / C-N Amination | Rhodium / Copper | Acetanilide, 2-Bromothiophenol | C-S and C-N | researchgate.net |
Microwave-Assisted and Ultrasound-Assisted Synthesis Enhancements
Conventional heating methods for the synthesis of complex heterocyclic molecules like phenothiazine derivatives often require long reaction times and can lead to the formation of byproducts. orientjchem.org To overcome these limitations, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods have emerged as powerful tools, offering significant advantages in terms of reaction rates, yields, and selectivity. orientjchem.orgnih.govnih.gov
Microwave-Assisted Synthesis (MAOS): Microwave irradiation accelerates chemical reactions by directly and efficiently heating the solvent and reactants. researchgate.net This technique has been successfully applied to various steps in the synthesis of phenothiazine derivatives, including heterocyclic ring formation, aromatic nucleophilic substitution, and condensation reactions. nih.govresearchgate.net For the synthesis of the "this compound" scaffold, MAOS could be employed in the crucial N-acylation step, where the phenothiazine nitrogen attacks a suitable pyrimidine-2-ylthio acylating agent. Compared to conventional heating, MAOS can dramatically reduce reaction times and, in some cases, improve yields by minimizing thermal degradation. nih.govresearchgate.net For instance, the Duff formylation of phenothiazine has been achieved with greater efficiency using microwave assistance. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical transformations. researchgate.netmdpi.com Ultrasound irradiation has been effectively used in the synthesis of various phenothiazine derivatives, often resulting in improved reaction rates and higher yields compared to traditional methods. researchgate.net For example, the synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives showed marked improvement in both rates and yields when conducted under ultrasonic conditions. researchgate.net This approach could be beneficial for the synthesis of the target compound's precursors, potentially leading to cleaner reactions and easier purification. nih.gov
The table below provides a hypothetical comparison of reaction conditions for a key synthetic step, illustrating the potential enhancements offered by these advanced energy sources.
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
|---|---|---|---|
| Reaction Time | 6-24 hours | 5-30 minutes | 1-3 hours |
| Yield (%) | 50-70% | 75-95% | 70-90% |
| Reaction Temperature | Reflux temperature of solvent | Controlled, can exceed solvent boiling point | Near ambient temperature |
| Byproduct Formation | Moderate to High | Low | Low |
Strategies for Post-Synthetic Derivatization and Scaffold Functionalization
Post-synthetic modification of the "this compound" core structure is essential for developing a library of analogues for structure-activity relationship (SAR) studies. The molecule offers three distinct regions for functionalization: the phenothiazine ring system, the pyrimidine moiety, and the thio ketone linker.
Introduction of Substituents on Phenothiazine Ring System
The phenothiazine nucleus is an electron-rich tricycle, making it amenable to electrophilic aromatic substitution. researchgate.net The primary positions for functionalization are C-2, C-3, C-7, and C-8. researchgate.net Introducing various substituents at these positions can significantly alter the electronic and steric properties of the molecule.
Common derivatization reactions include:
Halogenation: Introducing bromine or chlorine atoms via electrophilic halogenation serves as a versatile handle for subsequent cross-coupling reactions. researchgate.net
Formylation: The Vilsmeier-Haack reaction can introduce a formyl group (-CHO), which can be further modified through condensation or oxidation/reduction reactions. nih.gov
Acylation: Friedel-Crafts acylation allows for the introduction of various acyl groups.
Cross-Coupling Reactions: Halogenated phenothiazine derivatives are excellent substrates for reactions like the Sonogashira or Suzuki couplings, enabling the introduction of alkynyl and aryl groups, respectively. mdpi.orgnih.gov These modifications can extend the π-conjugated system of the molecule. mdpi.org
The following table summarizes potential derivatization reactions on the phenothiazine core.
| Reaction | Reagents | Typical Position(s) | Introduced Group |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-3, C-7 | -Br |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-3 | -CHO |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Position of halogen | -C≡C-R |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | Position of halogen | -Aryl/-Vinyl |
Modifications and Functionalization of the Pyrimidine Moiety
In contrast to the electron-rich phenothiazine ring, the pyrimidine ring is electron-deficient. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if it bears a suitable leaving group, such as a halogen. Assuming the pyrimidine ring is pre-functionalized with a leaving group before being linked to the thio ketone moiety, a variety of nucleophiles can be introduced.
Potential modifications include:
Amination: Reaction with primary or secondary amines to introduce substituted amino groups.
Alkoxylation/Thiolation: Displacement of a leaving group with alkoxides or thiolates.
Cyanation: Introduction of a nitrile group using a cyanide salt.
If the pyrimidine ring is unsubstituted, direct C-H functionalization methods, though more challenging, could be explored. Alternatively, the pyrimidine ring can be activated towards nucleophilic attack by oxidation to the corresponding N-oxide. The introduction of different azine rings, such as pyridine (B92270), pyridazine (B1198779), or pyrazine, in place of a benzene ring in the phenothiazine structure leads to azaphenothiazines, a diverse family of related compounds. nih.govencyclopedia.pubresearchgate.netnih.gov
This table outlines possible functionalization strategies for a pre-halogenated pyrimidine ring.
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |
|---|---|---|
| Nucleophilic Amination | R₂NH | -NR₂ |
| Nucleophilic Alkoxylation | RO⁻ Na⁺ | -OR |
| Nucleophilic Thiolation | RS⁻ Na⁺ | -SR |
| Cyanation | NaCN or KCN | -CN |
Exploration of Linker Modifications at the Thio Ketone Junction
The thio ketone linker (-S-C(O)-) is a critical component connecting the phenothiazine and pyrimidine moieties and is itself a target for chemical modification.
Key modification strategies include:
Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, introducing a new chiral center.
Conversion to Thioketone: The ketone can be converted to a thioketone (-C(S)-) using reagents like Lawesson's reagent. researchgate.net
Homologation: The linker can be extended by inserting methylene (B1212753) units (e.g., -S-CH₂-C(O)-) through multi-step synthetic sequences.
Cleavage and Re-formation: The thioester bond could be susceptible to hydrolysis, which could be utilized in prodrug strategies or for the attachment of different moieties. The synthesis of heterobifunctional thioketal linkers demonstrates advanced strategies for creating complex molecular architectures. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcome of derivatization reactions.
N-Acylation of Phenothiazine: The synthesis of the title compound likely involves the acylation of the nitrogen atom at position 10 of the phenothiazine ring. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of phenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated pyrimidine-2-ylthio acyl derivative (e.g., an acyl chloride). A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (e.g., chloride) to yield the final N-acylated product. researchgate.net
Electrophilic Aromatic Substitution on the Phenothiazine Ring: The introduction of substituents onto the phenothiazine rings occurs through electrophilic aromatic substitution. The electron-donating effects of both the nitrogen and sulfur atoms activate the aromatic rings towards electrophiles. The reaction proceeds through the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the regioselectivity of the substitution, favoring attack at the C-3 and C-7 positions.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring: Functionalization of the pyrimidine moiety via SNAr involves the attack of a nucleophile on a carbon atom of the electron-deficient ring that bears a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism. The initial nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of any other electron-withdrawing substituents on the pyrimidine ring.
Advanced Structural Elucidation and Spectroscopic Characterization
Definitive Solid-State Structural Analysis by X-ray Crystallography
The phenothiazine (B1677639) ring system is known for its characteristic non-planar, butterfly-like conformation. X-ray analysis would precisely quantify the dihedral angle between the two benzene (B151609) rings fused to the central thiazine (B8601807) ring. Furthermore, the analysis would reveal the torsional angles between the phenothiazine unit, the ketone group, the thioether linkage, and the pyrimidine (B1678525) ring. This data is crucial for assessing any steric or torsional strain within the molecule, which influences its stability and potential reactivity.
Hypothetical Torsional Angle Data:
| Torsional Angle | Description | Expected Value (°) |
|---|---|---|
| C4a-N10-C10a-C(Ketone) | Rotation around the N-C(ketone) bond | ~40-60 |
| N10-C(Ketone)-S-C2(Pyrimidine) | Rotation around the C(ketone)-S bond | ~90-120 |
| C(Ketone)-S-C2(Pyrimidine)-N1(Pyrimidine) | Rotation around the S-C(pyrimidine) bond | ~170-180 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography.
Beyond the individual molecule, crystallographic data would illuminate the packing of molecules within the crystal lattice. This includes the identification of intermolecular interactions such as π-π stacking between the aromatic rings of the phenothiazine or pyrimidine moieties, and potential C-H···O or C-H···N hydrogen bonds. Understanding this supramolecular assembly is key to comprehending the solid-state properties of the compound, such as its melting point and solubility.
Comprehensive Solution-State Structural Characterization by Advanced NMR Spectroscopy
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers detailed insights into the structure and dynamics of the molecule in solution.
A full suite of 2D-NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the phenothiazine and pyrimidine ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon atom to which it is directly attached, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular skeleton, for instance, by showing a correlation from the protons on the phenothiazine ring to the ketone carbon.
Illustrative ¹H and ¹³C NMR Signal Assignments:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Phenothiazine H1/H9 | ~7.2-7.4 | ~127 | C2/C8, C9a/C10a |
| Pyrimidine H5 | ~7.0-7.2 | ~118 | C4, C6 |
| Ketone Carbonyl | - | ~185 | - |
Note: The data in this table is representative and for illustrative purposes only.
Variable-temperature NMR studies could be employed to investigate dynamic processes, such as the potential for restricted rotation around the N-C(ketone) or S-C(ketone) bonds. At lower temperatures, separate signals might be observed for atoms that become equivalent at higher temperatures due to rapid rotation, allowing for the calculation of the energy barrier for this process.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. By analyzing the fragments produced upon ionization, the connectivity of the molecule can be confirmed.
A plausible fragmentation pathway for Phenothiazin-10-yl pyrimidin-2-ylthio ketone would likely involve initial cleavage at the bonds adjacent to the ketone and sulfur atom.
Proposed Major Fragmentation Pathways:
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| [M]+• | Molecular Ion |
| [M - CO]+• | Loss of carbon monoxide |
| [C12H8NS]+ | Phenothiazinyl cation |
| [C4H3N2S]+ | Pyrimidin-2-ylthio cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
No data available.
Electronic Absorption and Emission Spectroscopy
No data available.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Behavior
No data available.
Fluorescence Spectroscopy for Photophysical Properties and Potential for Optoelectronic Applications
No data available.
Further experimental research or computational modeling would be required to elucidate the spectroscopic and photophysical properties of "this compound" and to populate the detailed structural and spectroscopic profile as outlined.
Computational and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
No published data is available for the quantum chemical calculations of Phenothiazin-10-yl pyrimidin-2-ylthio ketone.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap), Electrostatic Potential Surface, and Charge Distribution
There is no specific information regarding the HOMO-LUMO gap, electrostatic potential surface, or charge distribution for this compound in the current scientific literature.
Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts, vibrational frequencies)
Predictions of UV-Vis spectra, NMR chemical shifts, or vibrational frequencies for this compound based on computational methods have not been reported.
Thermochemical Properties and Reaction Pathway Energetics
There is no available data on the thermochemical properties or the energetics of reaction pathways involving this compound.
Molecular Dynamics Simulations
No molecular dynamics simulation studies have been published for this compound.
Conformational Landscape Exploration and Dynamic Behavior in Solution
Information on the conformational landscape and dynamic behavior of this compound in solution is not available.
Solvent Effects on Molecular Conformation and Electronic Properties
The effects of solvents on the molecular conformation and electronic properties of this compound have not been investigated or reported in the scientific literature.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in understanding the potential interactions of novel compounds with biological macromolecules.
For phenothiazine (B1677639) derivatives, molecular docking studies have been employed to predict their binding modes and affinities with a variety of biological targets, including enzymes, proteins, and nucleic acids, which are often implicated in cancer and neurological disorders. bohrium.comresearchgate.net For a hypothetical molecule like this compound, docking simulations would be performed against a panel of relevant biological targets. For instance, given the known anticancer properties of many phenothiazines, this compound could be docked against proteins such as tubulin or various kinases. mdpi.comnih.gov
The pyrimidine (B1678525) and thioether moieties would likely play a significant role in defining the binding orientation within a receptor's active site. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative estimate of the compound's potential biological activity. orientjchem.org Studies on similar phenothiazine derivatives have shown docking scores ranging from -8.7 to -10.2 kcal/mol, indicating potent interactions. orientjchem.org
Interactive Data Table: Predicted Binding Affinities of a Hypothetical Phenothiazine Derivative with Various Cancer-Related Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Tubulin | 1SA0 | -9.5 |
| PI3K-gamma | 1E8Z | -8.9 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 |
| B-cell lymphoma 2 (BCL-2) | 2O2F | -8.7 |
| MARK4 Protein | 3KN1 | -9.8 |
The stability of the ligand-receptor complex is governed by various intermolecular interactions. For this compound, the key interactions would likely include:
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring and the ketone's carbonyl oxygen could act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like lysine, serine, or arginine in the active site of a protein. nih.gov
π-Stacking and π-Cation Interactions: The electron-rich tricyclic phenothiazine core is well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. bohrium.com Additionally, π-cation interactions with charged residues are also possible.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for guiding lead optimization. mdpi.com
For a series of phenothiazine derivatives, QSAR models can be developed to predict their activity against specific biological targets. researchgate.net These models are typically built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. A 2D-QSAR study on phenothiazine derivatives as antitubercular agents, for instance, yielded statistically significant models with high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), indicating good predictive power. researchgate.net For this compound, a predictive QSAR model would allow for an estimation of its biological activity based on its calculated molecular descriptors.
The development of a QSAR model also helps in identifying the key molecular descriptors that influence the biological activity of the compounds. For phenothiazine derivatives, important descriptors often include: nih.govresearchgate.net
Topological Descriptors: These describe the connectivity and shape of the molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of the molecule. ubbcluj.ro
Steric Descriptors: These describe the size and shape of the molecule.
For this compound, the presence of the pyrimidin-2-ylthio ketone moiety would significantly influence these descriptors and, consequently, its predicted biological activity.
In Silico Assessment of Theoretical Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and ADME properties of a compound to predict its pharmacokinetic profile. wjpsonline.com Various computational tools and web servers are available for this purpose. wjpsonline.com
The drug-likeness of a compound is often evaluated based on rules such as Lipinski's Rule of Five. nih.gov These rules consider parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Phenothiazine derivatives have been shown to generally concur with Lipinski's rule of five. wjpsonline.com
ADME parameters predict how a drug will be absorbed, distributed, metabolized, and excreted by the body. researchgate.net For this compound, these parameters can be predicted using various in silico models. mdpi.com
Interactive Data Table: Predicted ADME Properties of a Hypothetical Phenothiazine Derivative
| ADME Parameter | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | > 0.9 | High permeability across the intestinal wall. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for central nervous system activity. |
| P-glycoprotein Substrate | No | Less likely to be affected by efflux pumps. |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Aqueous Solubility (logS) | -4.5 | Moderately soluble. |
Exploration of Biological Activities and Mechanistic Pathways
Enzyme Inhibition and Modulation Studies
The conjugation of a phenothiazine (B1677639) nucleus with a pyrimidine (B1678525) ring through a thio-ketone linker suggests the potential for a range of interactions with various enzyme systems. The inherent reactivity of the phenothiazine tricycle and the diverse biological roles of pyrimidine derivatives point towards several plausible inhibitory and modulatory activities.
Investigation of Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) and Mechanism
Derivatives of phenothiazine have been identified as modulators of cholinesterase activity. nih.gov Specifically, substitutions at the N-10 position of the phenothiazine ring are crucial in defining the nature and potency of this interaction. Some N-10-carbonyl phenothiazine derivatives have demonstrated inhibitory activity against cholinesterases, with a particular emphasis on butyrylcholinesterase (BuChE). nih.gov The mechanism of inhibition is often attributed to the binding of the phenothiazine moiety within the active site gorge of the enzyme.
Similarly, various pyrimidine-based compounds have been intentionally designed as acetylcholinesterase (AChE) inhibitors. For instance, a novel series of pyrimidinone derivatives were synthesized and evaluated for their potential in the treatment of Alzheimer's disease, with one compound, 10q, exhibiting an IC50 value of 0.88 µM against AChE. bohrium.com Molecular docking studies of such compounds suggest a "mixed inhibition" mode, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. bohrium.com Given these precedents, Phenothiazin-10-yl pyrimidin-2-ylthio ketone could potentially exhibit selective inhibitory activity against either AChE or BuChE, or perhaps act as a dual inhibitor.
Table 1: Representative Cholinesterase Inhibition Data for Related Compounds
| Compound Class | Enzyme | IC50 (µM) |
|---|---|---|
| Pyrimidinone Derivative (10q) | AChE | 0.88 |
Exploration of Monoamine Oxidase (MAO-A, MAO-B) Inhibition Profiles and Selectivity
The phenothiazine scaffold is structurally analogous to other tricyclic systems known to interact with monoamine oxidases (MAO-A and MAO-B). Furthermore, a diverse range of heterocyclic compounds, including those with pyrimidine and pyridazinone cores, have been investigated as MAO inhibitors. researchgate.netnih.gov Many of these compounds have shown a preference for inhibiting the MAO-B isoform, which is a significant target in the management of neurodegenerative diseases. researchgate.netnih.gov
Table 2: Representative MAO Inhibition Data for Pyridazinone Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| Compound S5 | 3.857 | 0.203 | 19.04 |
| Compound S15 | 3.691 | >10 | - |
Tubulin Polymerization Inhibition and Cellular Microtubule Dynamics
A significant area of research for both phenothiazine and pyrimidine derivatives has been their potential as anticancer agents through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net
N-heterocyclic derivatives of phenothiazine have been shown to be highly potent inhibitors of tubulin polymerization. nih.gov Similarly, heterocyclic-fused pyrimidines have been developed as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.gov The binding at this site prevents the assembly of tubulin dimers into microtubules, thereby disrupting the mitotic spindle and halting cell proliferation. nih.gov The presence of both a phenothiazine and a pyrimidine moiety in this compound makes it a candidate for investigation as a tubulin polymerization inhibitor.
Table 3: Representative Tubulin Polymerization Inhibition Data for a Naphthalene-Thiazole Derivative
| Compound | Tubulin Polymerization IC50 (µM) |
|---|---|
| St. 55 | 3.3 |
Farnesyltransferase Inhibition and Associated Signaling Pathways
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cellular signaling, including the Ras family of oncoproteins. nih.gov Inhibition of FTase has been a target for anticancer drug development. Notably, phenothiazine derivatives have been identified as inhibitors of human farnesyltransferase, with some compounds exhibiting potencies in the low micromolar range. nih.gov The phenothiazine scaffold appears to be a viable starting point for the design of new FTase inhibitors. nih.gov The pyrimidine component of the target molecule could potentially enhance this activity or introduce additional interactions with the enzyme or its substrates.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
Pyrimidine derivatives have demonstrated notable activity as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov Selective COX-2 inhibition is a desirable therapeutic goal as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. scialert.net Certain pyrimidine derivatives have shown high selectivity for COX-2, with inhibitory potencies comparable to the established COX-2 inhibitor, meloxicam. nih.govnih.gov The incorporation of a phenothiazine ring, which is known to possess anti-inflammatory properties, could potentially lead to a synergistic effect on COX and possibly lipoxygenase (LOX) pathway modulation. nih.gov
Table 4: Representative COX Inhibition Data for Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| L1 | >100 | 12.5 |
| L2 | >100 | 15.2 |
| Meloxicam (Reference) | 25.1 | 12.9 |
Mechanistic Investigations of Antimicrobial Activity
Both phenothiazine and pyrimidine scaffolds are well-represented in the literature on antimicrobial agents. Phenothiazines have been shown to possess inherent antibacterial activity and can also act as efflux pump inhibitors, which can reverse multidrug resistance in bacteria. nih.gov The antimicrobial action of phenothiazines is thought to involve the disruption of bacterial cell membranes and the inhibition of key cellular processes. nih.gov
On the other hand, pyrimidine derivatives containing a thioether linkage have been synthesized and shown to have potent antibacterial activity. mdpi.com Mechanistic studies on these compounds suggest that they may exert their bactericidal effects by damaging the bacterial cell wall, leading to cell shrinkage and rupture. mdpi.com Therefore, this compound, which combines the phenothiazine nucleus with a pyrimidine-thioether-like moiety, is a strong candidate for possessing significant antimicrobial properties, potentially through a multi-faceted mechanism of action.
Cellular Target Identification in Bacterial and Fungal Pathogens
No data is available in the scientific literature regarding the specific cellular targets of this compound in bacterial or fungal pathogens. Research on related heterocyclic compounds suggests that potential mechanisms could involve the disruption of cell wall or membrane integrity, inhibition of essential enzymes like DNA gyrase, or the inhibition of efflux pumps that contribute to multidrug resistance. mdpi.com However, without experimental evidence, these remain hypothetical for the specific compound .
Antiviral Mechanisms
There is no published research on the antiviral mechanisms of this compound. While some phenothiazine derivatives have been shown to interfere with viral entry and replication, nih.govnih.gov it is unknown if this activity is retained or modified in the requested ketone-linked pyrimidine conjugate.
Antioxidant and Redox Modulatory Properties
Free Radical Scavenging Mechanisms
The free radical scavenging activity of this compound has not been evaluated in studies such as DPPH or ABTS assays. The phenothiazine nucleus is known to possess antioxidant properties due to its ability to donate a hydrogen atom, mdpi.com but how this is influenced by the pyrimidin-2-ylthio ketone substituent is undetermined.
Cellular Redox Homeostasis Modulation
No studies have been conducted to determine if this compound can modulate cellular redox homeostasis, for example, through the activation of the Nrf2 pathway.
Cellular Anticancer Potential
Induction of Apoptosis and Necrosis in Cancer Cell Lines: Mechanistic Studies
There is no experimental data on the ability of this compound to induce apoptosis or necrosis in cancer cell lines. Consequently, mechanistic details such as caspase activation or disruption of the mitochondrial membrane potential for this specific compound are not available. While other novel phenothiazine and pyrimidine derivatives have been investigated for their anticancer properties, nih.govmdpi.com these findings cannot be directly attributed to the compound of interest.
While the core structures of phenothiazine and pyrimidine are of significant interest in medicinal chemistry, the specific compound "this compound" remains uncharacterized in the scientific literature. The generation of a thorough, informative, and scientifically accurate article as requested is therefore not feasible. Future research, including synthesis and comprehensive biological evaluation, would be necessary to elucidate the pharmacological profile of this specific molecule.
Cell Cycle Arrest Analysis and Related Protein Expression Modulation
No studies detailing the effect of this compound on cell cycle progression or the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases were found.
Autophagy Modulation and Lysosomal Pathway Interference
There is no available information on whether this compound can modulate autophagy or interfere with the lysosomal pathway in any cell type.
Anti-proliferative Effects on Various Cancer Cell Lines with Emphasis on Underlying Molecular Events
While many phenothiazine and pyrimidine derivatives have been investigated for their anti-proliferative effects against various cancer cell lines nih.govmdpi.com, no such data exists specifically for this compound. Consequently, no data table on its IC50 values or molecular mechanisms of action can be provided.
Neurobiological Interaction Mechanisms (Excluding Behavioral/Clinical Outcomes)
Receptor Binding Studies and Neurotransmitter System Modulation (e.g., dopaminergic, serotonergic system interactions at a molecular level)
No receptor binding assays or studies on the modulation of neurotransmitter systems at a molecular level have been published for this compound.
Ion Channel Modulation Mechanisms
Information regarding the interaction of this compound with any ion channels is not available in the current scientific literature.
Investigation of Anti-inflammatory Mechanisms at the Cellular and Molecular Levels
While both phenothiazine and pyrimidine scaffolds are known to be present in compounds with anti-inflammatory properties nih.govresearchgate.net, there are no studies that have investigated the anti-inflammatory mechanisms of this compound at either the cellular or molecular level.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Modification of Phenothiazine (B1677639) Ring Substituents and Their Impact on Activity
The tricyclic phenothiazine nucleus is a cornerstone of many biologically active compounds, and its substitution pattern is a critical determinant of pharmacological activity. if-pan.krakow.plnih.gov Research into various phenothiazine derivatives has established clear SAR trends that are applicable to the design of novel analogs.
Positional Effects of Substituents on Biological Activity and Selectivity
The location of substituents on the phenothiazine ring profoundly affects the molecule's biological profile. youtube.com Extensive studies on phenothiazine-based antipsychotics and other agents have consistently shown that substitution at the 2-position is most favorable for enhancing activity. slideshare.netslideshare.net
Position 2: This position is considered optimal for substitution. The introduction of an electron-withdrawing group at C-2 generally leads to a significant increase in biological potency. youtube.comslideshare.netslideshare.net This is a well-established principle in the SAR of phenothiazines. nih.gov
Position 3: Substitution at this position can also enhance activity compared to an unsubstituted ring, but the effect is typically less pronounced than substitution at the 2-position. youtube.comslideshare.net
Positions 1 and 4: Modifications at these positions are generally detrimental, often leading to a reduction or complete loss of activity. youtube.com
Docking studies on related compounds have suggested that introducing steric bulk at other positions, such as C-7, could potentially improve selectivity against specific biological targets by influencing the molecule's binding orientation.
Table 1: Impact of Substituent Position on the Phenothiazine Ring on Biological Activity
| Position of Substituent | General Impact on Activity | Reference Compound (Example) |
| C-2 | Optimal position; generally increases potency. | 2-Chloro-phenothiazine derivative |
| C-3 | Moderate increase in potency. | 3-Methoxy-phenothiazine derivative |
| C-1 | Generally decreases or abolishes activity. | 1-Nitro-phenothiazine derivative |
| C-4 | Generally decreases or abolishes activity. | 4-Methyl-phenothiazine derivative |
| Unsubstituted | Baseline activity. | Phenothiazine |
Electronic and Steric Influences of Substituents
Both the electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents play crucial roles.
Electronic Effects: Electron-withdrawing groups (EWGs) are particularly effective at enhancing the activity of phenothiazine derivatives, especially when placed at the 2-position. if-pan.krakow.plslideshare.net The potency often correlates with the electronegativity of the substituent, with the order of effectiveness being -CF₃ > -Cl. if-pan.krakow.plnih.gov Conversely, electron-donating groups like -OH have been shown to decrease potency. nih.gov This suggests that reducing the electron density of the phenothiazine ring system is beneficial for activity.
Steric Effects: While electronic effects are paramount, the size and shape of the substituent also matter. Computational studies have shown that introducing substituents at positions ortho to the ring nitrogen (positions 1 and 9) can induce steric strain, which in turn can influence the molecule's redox potentials and conformation. acs.orgresearchgate.net The interplay between steric and electronic effects allows for fine-tuning of the molecule's properties. For example, the greater potency of drugs with a trifluoromethyl (-CF₃) group over a chlorine (-Cl) substituent at C-2 can be explained by favorable Van der Waal's interactions that promote an active conformation. nih.gov
Table 2: Influence of Electronic and Steric Properties of C-2 Substituents
| Substituent at C-2 | Electronic Effect | Steric Bulk | Relative Potency (Illustrative) |
| -H | Neutral | Minimal | 1x |
| -Cl | Electron-withdrawing | Moderate | 10x |
| -CF₃ | Strongly Electron-withdrawing | Moderate | 15-20x |
| -OCH₃ | Electron-donating | Moderate | < 1x |
| -OH | Electron-donating | Small | < 1x |
Exploration of Variations within the Pyrimidine (B1678525) Moiety
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions and its presence in numerous approved drugs. researchgate.netnih.gov Its modification offers a valuable strategy for optimizing the properties of the lead compound.
Impact of Different Pyrimidine Substitution Patterns
The substitution pattern on the pyrimidine ring is vital for modulating biological activity, as it dictates the potential for specific interactions with target proteins. researchgate.net
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents like amino (-NH₂) or hydroxyl (-OH) groups can serve as hydrogen bond donors. The strategic placement of these groups can enhance binding affinity and selectivity. nih.govresearchgate.net
Hydrophobic Interactions: Attaching lipophilic groups, such as alkyl or aryl substituents, can facilitate binding to hydrophobic pockets within a target protein.
Modulating Physicochemical Properties: Substituents can be used to fine-tune properties like solubility and metabolic stability. For instance, adding polar groups can increase aqueous solubility.
SAR studies on various pyrimidine-based inhibitors have shown that the nature and position of substituents are critical. For example, in one series of anticancer agents, having specific fluoroalkylamino groups at one position and a substituted phenyl ring at another were essential for high potency. acs.org
Table 3: Hypothetical SAR of Pyrimidine Ring Substitutions
| Position of Substituent (R) | Substituent Group (R) | Potential Interaction | Expected Impact on Activity |
| C-4 | -H | - | Baseline |
| C-4 | -NH₂ | Hydrogen Bond Donor/Acceptor | Potential Increase |
| C-4 | -CH₃ | Hydrophobic Interaction | Context-Dependent |
| C-5 | -H | - | Baseline |
| C-5 | -F | Modulates electronics, potential H-bond | Potential Increase |
| C-5 | -OCH₃ | Hydrogen Bond Acceptor | Context-Dependent |
Bioisosteric Replacements of Pyrimidine Atoms
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a key strategy in drug design. nih.gov
Nitrogen vs. Carbon: Replacing one of the nitrogen atoms in the pyrimidine ring with a C-H group would yield a pyridine (B92270) analog. This modification alters the ring's electron distribution, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com Such changes can impact metabolic stability and target affinity. nih.gov For instance, replacing a pyrimidine N-3 atom with a C-H in certain inhibitors has been shown to remove a key interaction point and introduce negative steric interactions, thereby reducing potency. nih.gov
Ring System Replacement: The entire pyrimidine ring can be replaced with other five- or six-membered heteroaromatic rings (e.g., pyridazine (B1198779), thiazole, triazole). cambridgemedchemconsulting.comcambridgemedchemconsulting.com This can lead to significant changes in physicochemical properties and biological activity. For example, replacing a pyridine ring with a pyridazine bioisostere in one class of compounds resulted in a 30-fold decrease in affinity for a specific receptor subtype. nih.gov These modifications are explored to improve pharmacokinetics, reduce toxicity, or find novel binding modes.
Influence of the Thio Ketone Linkage and its Modifications on Overall Activity
Thioether (-S-) Group: The sulfur atom in the thioether linkage is a key feature. It is less basic than an ether oxygen and can participate in different non-covalent interactions. nih.gov The C-S bond is longer than a C-O bond, affecting the linker's geometry. The thioether group can also be a site for metabolism (oxidation to sulfoxide (B87167) or sulfone), which can modulate the compound's activity and clearance rate. acsgcipr.org
Ketone (-CO-) Group: The carbonyl group is a rigid, planar unit that can act as a hydrogen bond acceptor. Its presence restricts the conformational flexibility of the linker, which can be advantageous for locking the molecule into a bioactive conformation.
Linker Modifications:
Replacing Sulfur: Substituting the thioether sulfur with an oxygen (to form an ester-like linkage) or a methylene (B1212753) group (-CH₂-) would significantly alter the linker's polarity, angle, and metabolic stability.
Modifying the Ketone: Reducing the ketone to a secondary alcohol (-CH(OH)-) would introduce a hydrogen bond donor and a chiral center, potentially leading to stereoselective interactions with the target. Complete removal of the carbonyl group to form a simple thioether linker would drastically increase flexibility, which could be either beneficial or detrimental to activity.
Varying Linker Length: The distance and relative orientation between the phenothiazine and pyrimidine pharmacophores are critical. Altering the length of the chain between the thioether and ketone groups could be used to optimize this distance for improved target engagement. nih.gov
Development of SAR Models for Optimized Biological and Material Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or material properties. For phenothiazine derivatives, QSAR studies have been employed to predict activities such as anticancer efficacy and multidrug resistance reversal. nih.gov These models typically use a range of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Quantum mechanical descriptors: Such as HOMO/LUMO energies and charge distributions, which relate to the electronic properties of the molecule. ubbcluj.ro
Hydrophobic and steric descriptors: Which are crucial for drug transport and receptor binding. nih.gov
While a specific QSAR model for Phenothiazin-10-yl pyrimidin-2-ylthio ketone has not been reported, a model could be developed by synthesizing a library of analogues with systematic variations and measuring their properties. Such a model would be invaluable for predicting the activity of unsynthesized compounds, thereby guiding the optimization of the lead structure. The insights gained from the model could help in identifying the key structural features that govern the desired activity, leading to the design of more potent and selective compounds.
Table 3: Common Descriptors Used in QSAR Studies of Phenothiazines
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Reactivity, ability to participate in electrostatic interactions |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape, fit into a binding site |
| Hydrophobic | LogP (octanol-water partition coefficient) | Ability to cross cell membranes, hydrophobic interactions |
Design Principles for Next-Generation Analogues
Based on the established SAR principles for phenothiazines and related heterocyclic compounds, a rational design strategy for next-generation analogues of this compound can be formulated. The goal would be to systematically modify the structure to enhance desired properties while minimizing undesirable ones.
Key design principles would include:
Modification of the Phenothiazine Ring: Introduction of small, electron-withdrawing substituents (e.g., -Cl, -CF3) at the C-2 position of the phenothiazine ring, as this is known to enhance the biological activity of many phenothiazine derivatives. cutm.ac.inslideshare.net
Alteration of the Linker: Systematically varying the length and flexibility of the linker by introducing short alkyl chains or replacing the thio-ketone with other functionalities like amides or simple thioethers to find the optimal spatial arrangement of the heterocyclic systems.
Substitution on the Pyrimidine Ring: Exploring the effect of introducing various substituents (e.g., alkyl, alkoxy, halogen) at different positions on the pyrimidine ring to modulate electronic properties and potential interactions with target sites.
Bioisosteric Replacement: Replacing the sulfur atom in the phenothiazine ring with other groups (e.g., -O-, -CH2-) or modifying the pyrimidine ring to other nitrogen-containing heterocycles (e.g., pyridine, triazine) to fine-tune the molecule's properties. researchgate.netmdpi.com
Table 4: Summary of Design Principles for Next-Generation Analogues
| Molecular Part | Design Strategy | Rationale |
|---|---|---|
| Phenothiazine Core | Substitution at C-2 position | Enhance intrinsic activity based on known SAR |
| Linker Moiety | Vary length, flexibility, and chemical nature | Optimize spatial orientation and binding interactions |
| Pyrimidine Ring | Substitution at various positions | Modulate electronic properties and target specificity |
By employing these design principles in a systematic manner, it would be possible to generate a focused library of new analogues with potentially improved biological or material properties, advancing the development of this promising class of hybrid molecules.
Potential Applications Beyond Traditional Biological Systems Non Clinical
Materials Science Applications
A comprehensive search of scientific databases yields no specific data on the application of Phenothiazin-10-yl pyrimidin-2-ylthio ketone in the following areas:
Applications in Analytical Chemistry
Fluorescent Probes for Cellular and Molecular Imaging (Pre-clinical, in vitro imaging)
The phenothiazine (B1677639) scaffold is a cornerstone in the design of fluorescent probes due to its strong electron-donating ability and favorable photophysical properties. nih.govresearchgate.net Derivatives of phenothiazine are frequently employed to construct donor-acceptor (D-A) dyes that are sensitive to their local environment, making them excellent candidates for fluorescent sensors. nih.govresearchgate.net The mechanism often involves intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), where interaction with a specific analyte modulates the fluorescence output, leading to a "turn-on" or ratiometric response. nih.gov
In this compound, the phenothiazine unit acts as the fluorophore and electron donor. The pyrimidin-2-ylthio ketone portion could function as a recognition site for various analytes, such as specific metal ions, anions, or biologically relevant small molecules. nih.govnih.gov For instance, similar phenothiazine-based probes have been designed for the highly sensitive detection of fluoride, cyanide, and hydrazine (B178648) in cellular environments. researchgate.netnih.govnih.gov Upon binding to a target analyte, the electronic properties of the pyrimidin-2-ylthio ketone group would be altered, thereby influencing the ICT process from the phenothiazine donor. This change would result in a detectable change in fluorescence intensity or wavelength, enabling the imaging of the analyte within living cells. nih.govscispace.com The non-planar structure of phenothiazine also helps to prevent fluorescence quenching in aggregated states, which is advantageous for imaging applications. researchgate.netresearchgate.net
| Parameter | Projected Value/Characteristic | Rationale Based on Phenothiazine Derivatives |
|---|---|---|
| Excitation Wavelength (λex) | ~400-450 nm | Phenothiazine cores typically absorb in the near-UV to visible range. rsc.org |
| Emission Wavelength (λem) | ~500-550 nm | Exhibits a significant Stokes shift, which is beneficial for reducing self-quenching and background interference in bioimaging. scispace.com |
| Stokes Shift | >100 nm | Large Stokes shifts are a known advantage of many phenothiazine-based probes, minimizing signal overlap. scispace.com |
| Quantum Yield (Φ) Change | "Turn-on" response (e.g., Φ < 0.05 to Φ > 0.40) | Analyte binding to the pyrimidine-thio-ketone moiety could inhibit a PET quenching pathway, leading to significant fluorescence enhancement. nih.gov |
| Detection Limit (LOD) | Nanomolar (nM) range | Phenothiazine probes are known for their exceptional sensitivity, often achieving detection limits in the low nM range for various analytes. nih.govresearchgate.net |
| Application | In vitro imaging in cell lines (e.g., HeLa, HepG2) | Successful application of similar probes for imaging ions and small molecules in living cells has been widely reported. nih.govscispace.com |
Chromogenic Reagents
The same electronic principles that make this compound a potential fluorescent probe also apply to its use as a chromogenic, or colorimetric, reagent. Push-pull systems, where an electron donor (phenothiazine) is conjugated to an electron acceptor (the pyrimidin-2-ylthio ketone moiety), often exhibit strong ICT bands in the visible spectrum. mdpi.com The interaction of the acceptor group with an analyte can cause a significant shift in the absorption wavelength, resulting in a color change that is visible to the naked eye. bohrium.com
This property is highly valuable for developing simple, rapid, and equipment-free chemical tests. For example, novel phenothiazine push-pull derivatives have been successfully used to create test strips for the naked-eye detection of cyanide. mdpi.combohrium.com In such a system, the nucleophilic addition of cyanide to the electron-accepting part of the molecule disrupts the ICT process, leading to a distinct and irreversible color change. mdpi.com this compound could be engineered to detect specific analytes that interact with the ketone or thioether components, offering a straightforward method for qualitative and semi-quantitative analysis in environmental or industrial settings.
| Condition | Projected Observation | Underlying Mechanism |
|---|---|---|
| Probe in Solution (e.g., THF/Water) | Yellow or Light Orange Solution | The ground state exhibits an intramolecular charge transfer (ICT) band in the visible region. mdpi.com |
| Addition of Target Analyte (e.g., Nucleophile) | Solution becomes colorless or changes to a different color. | The analyte binds to the pyrimidin-2-ylthio ketone acceptor, disrupting the π-conjugation and causing a blue-shift (hypsochromic shift) of the ICT absorption band out of the visible range. mdpi.combohrium.com |
| Selectivity | High selectivity over other common interfering species. | The ketone and thioether functionalities provide specific reaction sites that may not interact with other common ions or molecules. mdpi.com |
| Application Format | Solution-based assay or paper test strip. | The distinct color change allows for easy visual detection, suitable for portable sensing applications. bohrium.com |
Catalysis and Organocatalysis
Phenothiazine and its derivatives have emerged as a powerful class of organic photoredox catalysts. rsc.orgbeilstein-journals.org Their utility stems from their strong reducing ability in the electronically excited state and their reversible one-electron redox behavior. rsc.orgbeilstein-journals.orgrsc.org Upon absorption of visible light, the phenothiazine molecule is promoted to an excited state that can readily donate an electron to a suitable substrate, initiating a radical-based chemical transformation. rsc.org
Given that this compound contains the essential phenothiazine core, it is a strong candidate for use in organocatalysis. N-substituted phenothiazines are particularly effective and have been used to catalyze a variety of challenging reactions, such as atom transfer radical polymerization (ATRP), the synthesis of complex γ-lactones, and the oxidative coupling of amines. nih.govrsc.orgnih.gov The catalytic cycle typically begins with the photoexcitation of the phenothiazine catalyst, followed by a single electron transfer (SET) to a substrate to form a radical ion. rsc.org The resulting phenothiazine radical cation is then reduced back to its ground state in a subsequent step to complete the catalytic cycle. The substituents on the phenothiazine core can be used to fine-tune the redox potentials and absorption properties of the catalyst, allowing for the optimization of specific chemical reactions. rsc.orgbeilstein-journals.org The pyrimidin-2-ylthio ketone group in the target compound could modulate these properties, potentially offering unique reactivity or selectivity.
| Property/Application | Projected Characteristic | Rationale Based on Phenothiazine Catalysts |
|---|---|---|
| Catalyst Type | Photoredox Catalyst (Organocatalyst) | The phenothiazine core is a well-established photoredox motif. nih.gov |
| Redox Potential (E1/2ox) | ~ +0.1 to +0.4 V vs. Fc/Fc+ | Phenothiazines exhibit low, reversible oxidation potentials, making them good electron donors. rsc.org |
| Excited State Reduction Potential (E1/2red*) | Strongly reducing (e.g., < -2.0 V vs. SCE) | N-substituted phenothiazines are among the most strongly reducing organic photocatalysts known, capable of activating a wide range of substrates. beilstein-journals.orgrsc.org |
| Potential Catalytic Reactions | - Radical Dehalogenations
| These transformations have been successfully demonstrated using various phenothiazine-based photoredox catalysts. rsc.orgbeilstein-journals.orgresearchgate.net |
| Activation | Visible Light (e.g., Blue LED @ ~405-450 nm) | The extended conjugation of phenothiazine derivatives allows for efficient absorption of visible light to initiate catalysis. rsc.orgrsc.org |
Future Perspectives and Emerging Research Directions
Advancements in Multi-Targeting Approaches for Biological Systems (Beyond Specific Disease Targets)
The molecular hybridization of distinct pharmacophores like phenothiazine (B1677639) and pyrimidine (B1678525) is a promising strategy for creating multi-target agents. researchgate.netnih.govnih.gov Phenothiazine derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties, often acting on multiple cellular pathways. researchgate.netnih.govnih.gov Similarly, the pyrimidine scaffold is a cornerstone in many therapeutic agents, particularly in cancer therapy, where they act as antimetabolites. mdpi.com
The future of phenothiazine-pyrimidine hybrids lies in moving beyond a single-disease focus to develop compounds that can modulate multiple, interconnected biological systems. This approach is particularly relevant for complex multifactorial diseases. nih.gov Research is increasingly focused on designing hybrids that can, for example, simultaneously inhibit key enzymes in a pathogenic microorganism while also modulating the host's inflammatory response. Decorated phenothiazine scaffolds have been shown to act via diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like farnesyltransferase. researchgate.net By combining the properties of both phenothiazine and pyrimidine, researchers can create compounds that interact with several specific or multiple targets, potentially leading to synergistic effects and overcoming drug resistance mechanisms. researchgate.netnih.gov
Integration with Nanotechnology for Targeted Delivery Systems
The integration of phenothiazine-pyrimidine hybrids with nanotechnology offers a powerful strategy to enhance their therapeutic potential by improving solubility, stability, and targeted delivery. The focus in this area is on the material science of the delivery system itself, designing nanocarriers that can efficiently encapsulate the compound and release it in a controlled manner. nih.govnih.gov
Biodegradable polymers are at the forefront of this research. Materials like poly(lactide-co-glycolide) (PLGA), a biocompatible polymer approved by the U.S. FDA, are widely explored for creating nanoparticles (NPs). nih.gov These polymeric NPs can be fabricated into different architectures, such as nanospheres or micelles, each with distinct material properties. nih.govresearchgate.net
Nanospheres are matrix-type systems where the drug is dispersed or dissolved within the polymer structure. nih.govpreprints.org Their fabrication often involves emulsification-based methods followed by solvent evaporation to precipitate the polymer and form dense, drug-loaded particles. nih.gov
Micelles are self-assembling colloidal structures formed by amphiphilic polymers. mdpi.com They possess a hydrophobic core, ideal for encapsulating poorly soluble drugs like many phenothiazine derivatives, and a hydrophilic shell that improves biocompatibility and circulation time. researchgate.netmdpi.com
The choice of material and fabrication method significantly impacts the final properties of the delivery system, such as particle size, surface morphology, drug loading capacity, and release kinetics. nih.govpreprints.org Future research will focus on designing "smart" materials that respond to specific environmental stimuli (e.g., pH, temperature) at the target site to trigger drug release, further enhancing specificity and efficacy.
| Nanocarrier Type | Core Material(s) | Typical Structure | Advantages for Drug Delivery | Fabrication Method Example |
|---|---|---|---|---|
| Nanospheres | PLA-based polymers (e.g., PLGA) | Homogeneous polymeric matrix | Sustained/controlled drug release, suitable for various administration routes. | Emulsification-solvent evaporation |
| Micelles | Amphiphilic block copolymers | Hydrophobic core, hydrophilic shell | Effective solubilization of hydrophobic drugs, improved biocompatibility. | Self-assembly in solution |
Development of High-Throughput Screening Methodologies for Compound Libraries
The discovery of novel bioactive phenothiazine-pyrimidine hybrids relies heavily on the ability to screen large numbers of compounds for desired activities. High-throughput screening (HTS) provides the necessary automation and scale to test vast compound libraries efficiently. nuvisan.comnih.gov In a typical HTS campaign, libraries containing tens of thousands to millions of small molecules are tested against a specific biological target or in a cell-based assay. nuvisan.comstanford.edu
Future developments in HTS for phenothiazine-based libraries will involve the implementation of more sophisticated and physiologically relevant assays. This includes a shift towards:
High-Content Screening (HCS): This technology combines HTS with automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a richer dataset for each compound tested.
Ultra-HTS (uHTS): Further miniaturization of assays into 1536-well plate formats or even microfluidic systems allows for faster screening of larger libraries while reducing reagent costs. nuvisan.comstanford.edu
The goal is to rapidly identify "hit" compounds from large and diverse libraries, which can then be optimized through medicinal chemistry efforts. nih.gov The integration of extensive life science databases with screening results aids in the efficient selection and prioritization of hits for further development. nuvisan.com
Predictive Computational Models for De Novo Design and Optimization
Computational modeling is an indispensable tool in modern drug discovery, enabling the de novo design and optimization of novel compounds before they are synthesized. rsc.orgmalvernpanalytical.com For phenothiazine-pyrimidine hybrids, these predictive models can significantly accelerate the design-make-test-analyze cycle.
Key computational approaches include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and key molecular interactions. nih.govnih.gov Glide scores, for example, are used to estimate the binding affinity, helping to rank potential drug candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of its stability and interaction patterns. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to predict the potency of new designs.
Evolutionary De Novo Design: Advanced algorithms, such as genetic algorithms, can explore a vast chemical space by systematically assembling molecular fragments to design novel structures with predicted high activity, as has been demonstrated for phenothiazine-based dye sensitizers. rsc.org
These computational tools allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. rsc.orgbiorxiv.org The continuous refinement of these models, fueled by growing experimental datasets and machine learning, will further enhance their predictive power.
| Computational Method | Primary Function | Key Output/Metric | Application in Drug Design |
|---|---|---|---|
| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Binding energy (e.g., Glide Score) | Virtual screening, hit prioritization, SAR explanation. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Conformational stability, interaction dynamics | Assessing binding stability, understanding dynamic behavior. |
| Evolutionary De Novo Design | Generates novel molecular structures based on desired properties. | Optimized chemical structures | Designing novel compounds with improved predicted efficacy. |
Exploration of Photoreactivity and Excited State Dynamics for Advanced Applications
Phenothiazines are well-known for their rich photochemistry and unique electronic properties. bohrium.com Upon absorption of light, they can be promoted to an excited singlet state, which can then undergo various processes, including fluorescence, intersystem crossing to a triplet state, or photoionization to form a radical cation. nih.govresearchgate.netnih.gov These excited-state species are highly reactive and are central to the advanced applications of phenothiazine derivatives.
Emerging research directions in this area include:
Photodynamic Therapy (PDT): The triplet excited state of phenothiazines can transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen. nih.govresearchgate.net This property is being harnessed to develop new photosensitizers for PDT, a localized cancer therapy. news-medical.net
Photoredox Catalysis: N-substituted phenothiazines are powerful organic photoredox catalysts, capable of mediating a variety of chemical reactions upon irradiation with visible light. acs.orgresearchgate.net Their strong reducing ability in the excited state allows them to generate reactive radical species for use in complex organic synthesis. acs.org
Optoelectronic Materials: The unique optical and electronic properties of the phenothiazine core, combined with its non-planar "butterfly" structure that suppresses aggregation, make it an excellent building block for fluorescent materials used in sensors, mechanochromic devices, and other optoelectronic applications. bohrium.com
Understanding the excited-state dynamics—the pathways and timescales of deactivation from the excited state—is crucial for designing molecules with optimized photophysical properties for these specific applications. nih.govnih.govacs.org By modifying the substituents on the phenothiazine-pyrimidine scaffold, researchers can tune the absorption and emission properties, excited-state energies, and quantum yields of key photochemical processes. mdpi.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare Phenothiazin-10-yl pyrimidin-2-ylthio ketone?
The compound is synthesized via nucleophilic substitution reactions between phenothiazine derivatives and pyrimidinylthio precursors. For example, thioether linkages are formed by reacting phenothiazine with ethyl 2-(pyrimidin-2-ylthio)acetate in the presence of potassium carbonate, followed by hydrazinolysis to yield intermediates . Purification typically involves recrystallization from solvents like ethanol or i-BuOH .
Q. How is the compound characterized structurally and functionally in initial studies?
Characterization includes IR spectroscopy (to confirm C=O, C=N, and S–C bonds), ¹H/¹³C NMR (to resolve aromatic protons and substituent effects), and elemental analysis (to validate stoichiometry). For instance, IR absorption bands at ~1700 cm⁻¹ indicate ketone functionality, while NMR chemical shifts near δ 8.0–8.5 ppm confirm pyrimidine protons .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Agar diffusion and broth dilution methods (NCCLS protocols) are standard. MIC (Minimum Inhibitory Concentration) values are determined against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains, with DMSO as a solubilizing agent. Activity is compared to clinical standards like ceftriaxone .
Advanced Research Questions
Q. How can structural modifications enhance antimicrobial efficacy?
Substituent effects on the benzene ring (e.g., electron-withdrawing groups like –NO₂ or –Br) significantly modulate activity. For example, 4-hydroxyphenyl derivatives exhibit higher potency due to improved hydrogen bonding with microbial targets . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like Falcipain-2 .
Q. What strategies resolve contradictions in MIC data across studies?
Discrepancies often arise from variations in solvent polarity, microbial strain adaptation, or assay pH (e.g., pH 7.2–7.4 vs. acidic conditions). Normalizing data using Z-score analysis or repeating assays with standardized protocols (e.g., CLSI guidelines) improves reproducibility .
Q. How is X-ray crystallography applied to determine its 3D structure?
Single-crystal diffraction data are collected using synchrotron radiation or Mo-Kα sources. Structures are refined via SHELXL , with hydrogen bonding and π-π stacking analyzed using Mercury software. CCDC deposition (e.g., CCDC 781130) ensures data accessibility .
Q. What role do copper(II) complexes play in optimizing bioactivity?
Coordination with Cu(II) enhances antimicrobial activity by facilitating redox cycling and membrane disruption. Complexes like [CuCl₂(ptm)]·0.5H₂O are synthesized via ethanol-mediated reactions at 1:1 (metal:ligand) ratios, characterized by IR (ν(Cu–S) at ~400 cm⁻¹) and EPR spectroscopy .
Q. How are computational models used to predict ADMET properties?
SwissADME predicts solubility (LogP) and bioavailability, while ProTox-II assesses toxicity. Molecular dynamics simulations (e.g., GROMACS) evaluate metabolic stability in hepatic cytochrome P450 enzymes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
